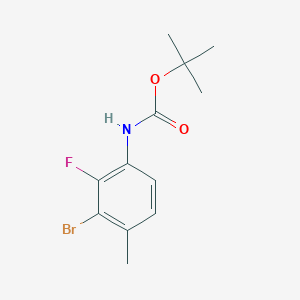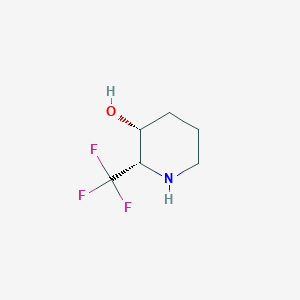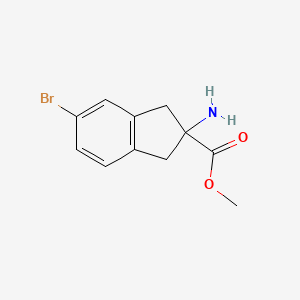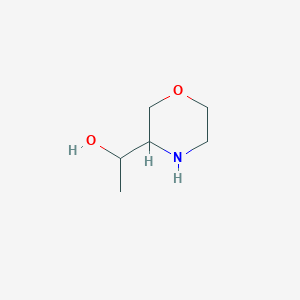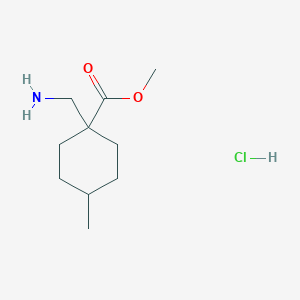![molecular formula C14H13Cl2NOS B13504379 n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is a chemical compound with the molecular formula C14H13Cl2NOS It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-phenylacetic acid.
Formation of Intermediate: The 2,5-dichlorothiophene is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2,5-dichlorothiophen-3-yl)ethyl intermediate.
Amidation: The intermediate is then reacted with 2-phenylacetic acid under amidation conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
- [2-(2,5-dichlorothiophen-3-yl)ethyl]trimethylazanium iodide
- ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
Uniqueness
n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is unique due to the presence of both the thiophene ring and the phenylacetamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H13Cl2NOS |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H13Cl2NOS/c15-12-9-11(14(16)19-12)6-7-17-13(18)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Clave InChI |
KBOVGGPXDAXDKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCC2=C(SC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


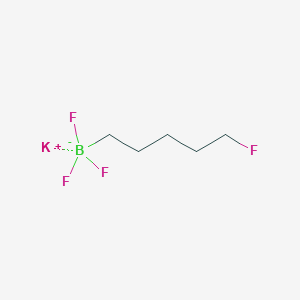
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)
![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
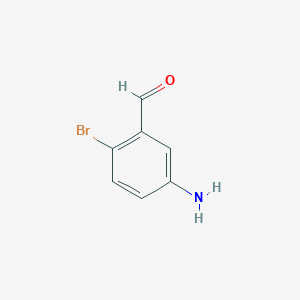

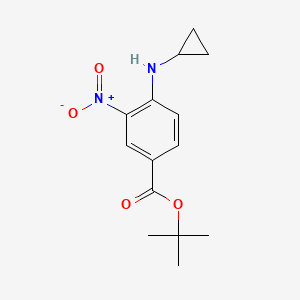
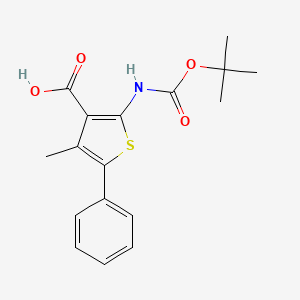
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
